molecular formula C8H8N2O3S B3106992 5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate CAS No. 1609396-63-5

5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate

Cat. No. B3106992
CAS RN: 1609396-63-5
M. Wt: 212.23
InChI Key: JWDLYCQRWYXWPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The computed and scaled vibrational frequency values were well matched with the experimental FTIR and Fourier-transform Raman spectroscopy (FT-Raman) spectra .

Scientific Research Applications

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole compounds, they continue to be an important area of research for the development of new drugs . Future work could focus on synthesizing new imidazole derivatives and studying their potential applications.

properties

IUPAC Name

5-(1H-imidazol-2-yl)thiophene-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.H2O/c11-8(12)6-2-1-5(13-6)7-9-3-4-10-7;/h1-4H,(H,9,10)(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDLYCQRWYXWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=CC=C(S2)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate
Reactant of Route 2
5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate
Reactant of Route 3
5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate
Reactant of Route 4
5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate
Reactant of Route 5
5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate
Reactant of Route 6
Reactant of Route 6
5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate

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